molecular formula C10H7N3OS B13438467 5-Hydroxy Thiabendazole-13C2,15N

5-Hydroxy Thiabendazole-13C2,15N

Katalognummer: B13438467
Molekulargewicht: 220.23 g/mol
InChI-Schlüssel: VNENJHUOPQAPAT-GQSWDAPCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 5-Hydroxy Thiabendazole-13C2,15N involves the incorporation of Carbon-13 and Nitrogen-15 isotopes into the Thiabendazole structure. The synthetic route typically starts with the preparation of labeled precursors, followed by their incorporation into the Thiabendazole framework through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with scaled-up reaction conditions to produce larger quantities.

Analyse Chemischer Reaktionen

5-Hydroxy Thiabendazole-13C2,15N undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents such as sodium borohydride are commonly used.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

5-Hydroxy Thiabendazole-13C2,15N is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

These compounds share similar biological activities but differ in their chemical properties and specific applications.

Eigenschaften

Molekularformel

C10H7N3OS

Molekulargewicht

220.23 g/mol

IUPAC-Name

2-((413C)1,3-thiazol-4-yl)-3H-benzimidazol-5-ol

InChI

InChI=1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13)/i9+1,10+1,13+1

InChI-Schlüssel

VNENJHUOPQAPAT-GQSWDAPCSA-N

Isomerische SMILES

C1=CC2=C(C=C1O)[15NH][13C](=N2)[13C]3=CSC=N3

Kanonische SMILES

C1=CC2=C(C=C1O)NC(=N2)C3=CSC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.